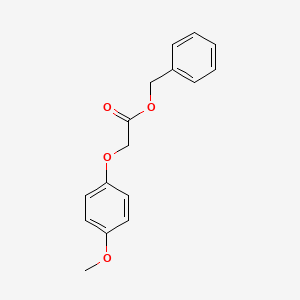
Benzyl 2-(4-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(4-methoxyphenoxy)acetate is an organic compound characterized by its ester functional group It is derived from benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-methoxyphenoxy)acetate typically involves the esterification of benzyl alcohol with 2-(4-methoxyphenoxy)acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the oxidizing agent used.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.
Major Products:
Hydrolysis: Benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Wirkmechanismus
The mechanism of action of Benzyl 2-(4-methoxyphenoxy)acetate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In oxidation reactions, the benzyl group is oxidized through electron transfer processes. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
Benzyl acetate: Similar in structure but lacks the methoxyphenoxy group.
2-(4-Methoxyphenoxy)acetic acid: The acid precursor used in the synthesis of Benzyl 2-(4-methoxyphenoxy)acetate.
Benzyl benzoate: Another ester with different aromatic substituents.
Uniqueness: this compound is unique due to the presence of both benzyl and methoxyphenoxy groups, which impart specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various applications .
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
benzyl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-9-15(10-8-14)19-12-16(17)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
BDLDOHSYMJOGDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


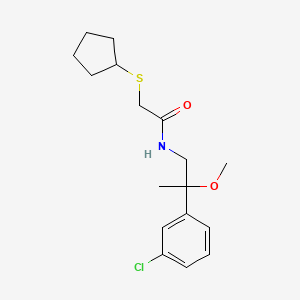
![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)
![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)
![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)
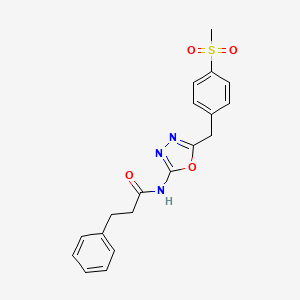
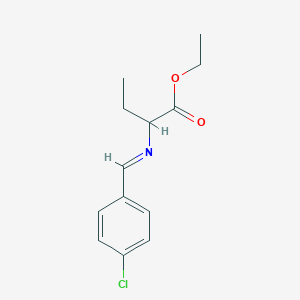
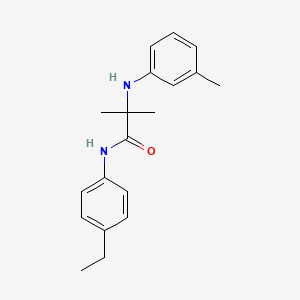
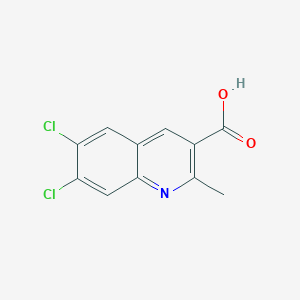


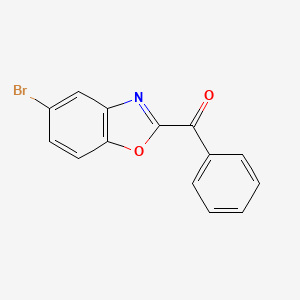
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)
![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
